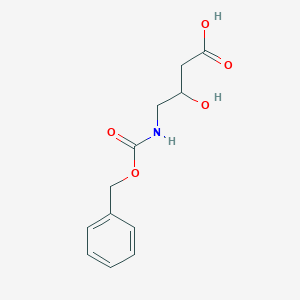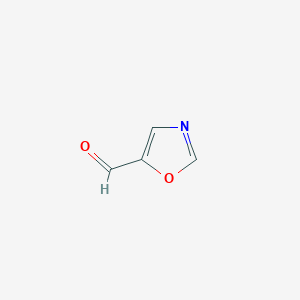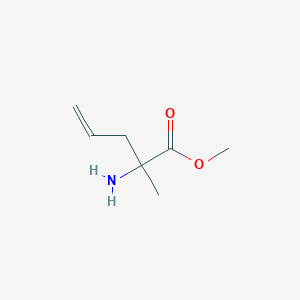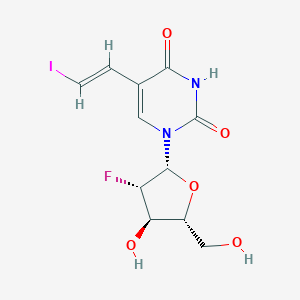
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid
Vue d'ensemble
Description
“4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains functional groups such as a benzyloxy group, a carbonyl group, an amino group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of “4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid” can be inferred from its name and the structures of similar compounds . It likely contains a four-carbon backbone (butanoic acid) with a benzyloxy carbonyl group and an amino group attached .Applications De Recherche Scientifique
Production of Biologically Active Substances : It is used for producing substances like sperabillin C 1c and (R)-GABOB (Hashiguchi, Kawada, & Natsugari, 1992).
Synthesis of Methotrexate Amides, Peptides, and Esters : This compound plays a role in synthesizing precursors to methotrexate amides, peptides, and esters, which are inhibitors of folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).
Potential Anti-Diabetic Agent : It has shown potential as an anti-diabetic agent in type-2 diabetes mellitus experimental rats, improving serum lipids and lipid peroxidation products (Khurana, Sharma, Bhagat, & Sharma, 2018).
Photochemical Rearrangement Chemistry Applications : Its synthesis can be used in photochemical rearrangement chemistry of oxaziridnes derived from 3-benzyloxy- and 3-phenylcyclobutanone (Aubé, Wang, Ghosh, & Langhans, 1991).
Substitutions and Chain Elongations : It is utilized for substitutions and chain elongations in the side-chain C-atom of 1,3-dioxan-4-ones (Noda & Seebach, 1987).
Biochemical Investigations : The oligo[(R)-3-hydroxybutanoic acids] (OHB) containing this compound can be used for investigations requiring distinct water solubility or detection by fluorescence spectroscopy (Fritz & Seebach, 1998).
Neurotransmitter Degradation Study : It serves as a substrate for gamma-aminobutyric acid aminotransferase, which is involved in the degradation of the inhibitory neurotransmitter (Silverman & Levy, 1981).
Drug Development and Industrial Manufacturing : Its stereoselective synthesis using a systems biocatalysis approach is useful for drug development and manufacturing industrial products (Hernández et al., 2017).
Enantioselective Synthesis of Mevinic Acids : It is instrumental in the enantioselective synthesis of the lactone moiety of mevinic acids (Maddrell et al., 1996).
Antibiotic Component : It is a structural component of the antibiotic Amikacin (Harris & Sih, 1992).
Propriétés
IUPAC Name |
3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQZMZFAJJFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)



